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Compound of Interest

4-Desmethoxypropoxyl-4-methoxy
Compound Name:
Rabeprazole

Cat. No.: B021922

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Desmethoxypropoxyl-4-methoxy Rabeprazole, a known process-related impurity of the
proton pump inhibitor, Rabeprazole.[1][2] Designated as Rabeprazole EP Impurity E, the
characterization of this molecule is critical for ensuring the quality, safety, and efficacy of
Rabeprazole drug products.[3][4] This document is intended for researchers, scientists, and
drug development professionals, offering a detailed exploration of the nuclear magnetic
resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis)
spectroscopic properties of this compound. The methodologies and interpretations presented
herein are grounded in established analytical principles and data from related benzimidazole
sulfoxide compounds.

Molecular Structure and Context

4-Desmethoxypropoxyl-4-methoxy Rabeprazole, with the chemical name 2-[[(4-Methoxy-3-
methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, arises during the synthesis of
Rabeprazole.[1][4][5][6] Its structure is similar to the active pharmaceutical ingredient (API),
differing by the substitution on the pyridine ring. Understanding its spectroscopic signature is
paramount for its identification and quantification in routine quality control and stability studies.

Caption: Chemical structure of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-
Desmethoxypropoxyl-4-methoxy Rabeprazole, both *H and 3C NMR are indispensable for
confirming its identity.

'H NMR Spectroscopy

The *H NMR spectrum provides information on the number of different types of protons and
their neighboring environments. The expected chemical shifts for 4-Desmethoxypropoxyl-4-
methoxy Rabeprazole are summarized in Table 1. The choice of solvent, typically deuterated
chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de), is critical as it can influence the chemical
shifts, particularly of the N-H proton.[7] DMSO-ds is often preferred for its ability to dissolve a
wide range of compounds and for resolving exchangeable protons like N-H.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

~12.5-135 brs 1H Benzimidazole N-H

~8.10 d 1H Pyridine H-6
Benzimidazole H-4, H-

~7.50-7.70 m 2H
7
Benzimidazole H-5, H-

~7.20-7.40 m 2H
6

~6.80 s 1H Pyridine H-5
Methylene C-H

~4.80 d 1H _ _
(diastereotopic)
Methylene C-H

~4.70 d 1H . _
(diastereotopic)

~3.90 S 3H Methoxy O-CHs

~2.20 S 3H Pyridine C-CHs
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Predicted chemical shifts are based on the analysis of related structures and standard
chemical shift tables. Actual values may vary based on solvent and experimental conditions.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
predicted chemical shifts for the 15 carbon atoms of 4-Desmethoxypropoxyl-4-methoxy
Rabeprazole are presented in Table 2.

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assighment

~163.0 Pyridine C-4

~151.0 Pyridine C-2

~150.0 Benzimidazole C-2
~148.0 Pyridine C-6

~142.0 Benzimidazole C-8a
~135.0 Benzimidazole C-4a
~123.0 Benzimidazole C-5/C-6
~122.0 Benzimidazole C-5/C-6
~118.0 Benzimidazole C-4/C-7
~111.0 Benzimidazole C-4/C-7
~106.0 Pyridine C-5

~105.0 Pyridine C-3

~58.0 Methylene -CHz-

~55.0 Methoxy -OCHs

~12.0 Pyridine -CHs

Note: Some commercial suppliers confirm the structure of this impurity using 13C NMR.[8]
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Experimental Protocol for NMR Analysis

A robust protocol for acquiring NMR spectra is crucial for obtaining high-quality data.
Step-by-Step Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of 4-Desmethoxypropoxyl-4-methoxy
Rabeprazole and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds).

 Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400
MHz FT-NMR spectrometer or equivalent.[7]

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (& = 0.00

ppm).

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The
solvent peak can be used as a reference (DMSO-de at d = 39.52 ppm).

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

Data Acquisition

Data Processing & Analysis

Fourier Transform, Spectral Interpretation
Phase & Baseline Correction & Structure Confirmation

Sample Preparation

: > Dissolve in 0.6-0.7 mL > 400 MHz FT-NMR
Weigh 5-10 mg of Sample Deuterated Solvent Spectrometer

Acquire 13C NMR Spectrum

Acquire *H NMR Spectrum

Click to download full resolution via product page

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound. For 4-Desmethoxypropoxyl-4-methoxy Rabeprazole,
high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular

formula.

Expected Mass Spectrometric Data

The molecular formula of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole is C1sH1sNsO2S.
[5][9][10] The expected mass-to-charge ratios (m/z) for the protonated molecule are presented
in Table 3. Electrospray ionization (ESI) is a suitable ionization technique for this class of
compounds, typically in positive ion mode.

Table 3: High-Resolution Mass Spectrometry Data

lon Calculated m/z
[M+H]* 302.0958
[M+Na]* 324.0777

The monoisotopic mass of CisH1sN302S is 301.0885 Da.[6]

Experimental Protocol for LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for
analyzing impurities in pharmaceutical substances.

Step-by-Step Methodology:
o Chromatographic Separation:
o Column: Areversed-phase C18 column (e.g., 250 x 4.6 mm, 5 um) is typically used.[7]

o Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M
ammonium acetate) and an organic modifier (e.g., acetonitrile and/or methanol).[7]

o Flow Rate: A typical flow rate is 1.0 mL/min.[7]
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o Detection: UV detection at a suitable wavelength (e.g., 280-285 nm) can be used in
conjunction with MS detection.[7]

e Mass Spectrometry:
o lonization: Electrospray ionization (ESI) in positive ion mode.

o Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap
instrument is recommended for accurate mass measurements.

o Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-
500).

Liquid Chromatography Mass Spectrometry

Reversex d-Phase Electrospray lonization High-Resolution Data Analysis
Inject Sample Solution H €18 Column H Gradient Elution H (ESI) Mass Analyzer MS Detector data_analysis

Click to download full resolution via product page

Caption: General workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole will exhibit
characteristic absorption bands corresponding to its benzimidazole, pyridine, and sulfoxide
moieties.

Expected IR Absorption Bands

While an experimental spectrum for this specific impurity is not readily available in the
literature, the expected characteristic peaks can be inferred from the spectra of related
benzimidazole compounds.[11][12]

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm~?) Functional Group Vibration
3450 - 3300 N-H Stretching
3100 - 3000 C-H (aromatic) Stretching
2980 - 2850 C-H (aliphatic) Stretching
~1625 C=N Stretching
1600 - 1450 C=C (aromatic) Stretching
~1250 C-O (aryl ether) Stretching
~1040 S=0 Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the
electronic transitions within a molecule. The UV spectrum of 4-Desmethoxypropoxyl-4-
methoxy Rabeprazole is expected to be very similar to that of Rabeprazole itself, due to the
shared chromophoric system.

Expected UV-Vis Absorption Maxima

Rabeprazole exhibits a maximum absorbance (Amax) at approximately 284 nm in methanol. It
is reasonable to expect a similar Amax for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.

Table 5: Predicted UV-Vis Absorption Data

Solvent Expected Amax (nm)
Methanol ~284
0.05 N NaOH ~292

The Amax can be influenced by the solvent polarity and pH.

Experimental Protocol for UV-Vis Analysis
Step-by-Step Methodology:
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» Solvent Selection: Choose a suitable UV-grade solvent in which the compound is soluble
and that is transparent in the wavelength range of interest (e.g., methanol).

o Standard Solution Preparation: Prepare a stock solution of known concentration by
accurately weighing the sample and dissolving it in the chosen solvent. Prepare a series of
dilutions to establish a calibration curve if quantitative analysis is required.

o Spectral Acquisition: Scan the sample solution over a wavelength range of 200-400 nm using
a double-beam UV-Vis spectrophotometer, with the pure solvent as a blank.

o Data Analysis: Determine the wavelength of maximum absorbance (Amax) and use the
absorbance value for quantification if necessary.

Conclusion

The spectroscopic characterization of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole is
essential for its role as a process impurity in the manufacturing of Rabeprazole. This guide
provides a comprehensive overview of the expected NMR, MS, IR, and UV-Vis data, along with
robust experimental protocols for their acquisition. While some of the data presented is
predictive and based on the analysis of structurally similar compounds, it provides a strong
foundation for the identification and characterization of this impurity in a research or quality
control setting. The synthesis and isolation of this compound as a reference standard are
crucial for the validation of analytical methods aimed at ensuring the purity of Rabeprazole
formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. cleanchemlab.com [cleanchemlab.com]

e 2. allmpus.com [allmpus.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b021922?utm_src=pdf-body
https://www.benchchem.com/product/b021922?utm_src=pdf-custom-synthesis
https://www.cleanchemlab.com/product-coa-view.php?url=Rabeprazole-EP-Impurity-E
https://www.allmpus.com/rabeprazole-ep-impurity-e-rabeprazole-4-methoxy-impurity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 102804-77-3 |
IM21228 [biosynth.com]

o 4. 4-Desmethoxypropoxyl-4-methoxy Rabeprazole [lgcstandards.com]
e 5. jocpr.com [jocpr.com]

e 6. 4-Desmethoxypropoxyl-4-methoxy rabeprazole | C15H15N302S | CID 11558510 -
PubChem [pubchem.ncbi.nim.nih.gov]

e 7. Page loading... [guidechem.com]

e 8. Page loading... [wap.guidechem.com]

e 9.rsc.org [rsc.org]

e 10. 1H-Benzimidazole [webbook.nist.gov]
e 11. saudijournals.com [saudijournals.com]

e 12. Identification, isolation and characterization of new impurity in rabeprazole sodium -
PubMed [pubmed.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Desmethoxypropoxyl-4-
methoxy Rabeprazole: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b021922#spectroscopic-data-of-4-
desmethoxypropoxyl-4-methoxy-rabeprazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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